
RAF709
Overview
Description
RAF709 is a novel ATP-competitive kinase inhibitor with high potency and selectivity against RAF kinases. It exhibits a unique mode of RAF inhibition, showing equal activity against both RAF monomers and dimers. This compound has demonstrated significant antitumor properties, particularly in tumors driven by mutant RAS or BRAF .
Preparation Methods
The synthesis of RAF709 involves a structure-based approach that led to a pyridine series with an alcohol side chain. This side chain interacts with the DFG loop, significantly improving cell potency. The synthetic route includes the use of various reagents and conditions to achieve the desired selectivity and potency . Industrial production methods focus on optimizing the yield and purity of the compound, ensuring it meets the required pharmacological properties .
Chemical Reactions Analysis
RAF709 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Key Features
- Selectivity : Targets both RAF monomers and dimers.
- Efficacy : Demonstrated effectiveness against various tumor models harboring BRAF or RAS mutations.
- Safety Profile : Exhibits excellent tolerability in preclinical studies.
Antitumor Activity
RAF709 has shown promising antitumor properties in multiple studies. In vitro and in vivo models indicate that it selectively inhibits tumor cell growth in cells with BRAF or RAS mutations while sparing those with wild-type genes. For example, studies have reported IC50 values indicating significant potency against specific mutant cell lines:
- BRAF V600E : IC50 = 0.003 μmol/L
- NRAS Mutant : IC50 = 0.27 μmol/L
- KRAS Mutants : IC50 values range from 17 to 23 μmol/L .
Combination Therapies
Research indicates that combining this compound with MEK inhibitors enhances its antitumor activity, particularly in RAS-mutant models that show resistance to this compound alone. This combination approach aims to overcome resistance mechanisms and improve therapeutic outcomes .
Preclinical Studies
- Murine Xenograft Models : In studies using human tumor-derived xenografts, this compound resulted in significant tumor regression in models with BRAF, NRAS, or KRAS mutations. These findings support the compound's potential as a therapeutic agent in clinical settings .
- Cell Line Studies : Various cancer cell lines have been tested for their response to this compound. The compound consistently demonstrated dose-dependent inhibition of MEK and ERK phosphorylation across different RAS mutation backgrounds, indicating its broad applicability against RAS-driven tumors .
Clinical Implications
The unique properties of this compound position it as a next-generation therapy for patients with RAS-mutant cancers, particularly those who have developed resistance to existing treatments like vemurafenib. Ongoing clinical trials are expected to provide further insights into its efficacy and safety profile .
Mechanism of Action
RAF709 exerts its effects by selectively inhibiting RAF kinases, which are serine-threonine specific protein kinases. These kinases activate the MEK/ERK cascade downstream of RAS, regulating cell responses to extracellular signals. This compound inhibits MAPK signaling activity in tumor models harboring either BRAF V600 alterations or mutant N- and KRAS-driven signaling. This inhibition leads to reduced cell proliferation and tumor regression .
Comparison with Similar Compounds
RAF709 is compared with other similar compounds, such as vemurafenib and trametinib. Unlike vemurafenib, which primarily targets RAF monomers, this compound shows equal activity against both RAF monomers and dimers. This unique property makes this compound more effective in inhibiting MAPK signaling in tumors with BRAF or RAS mutations. Other similar compounds include dabrafenib and LXH254, which also target RAF kinases but differ in their selectivity and potency .
Biological Activity
RAF709 is a novel ATP-competitive inhibitor targeting RAF kinases, particularly effective against tumors with BRAF or RAS mutations. This compound has shown promising antitumor properties in various preclinical studies, distinguishing itself from other RAF inhibitors by its unique mechanism of action and selectivity.
This compound operates by inhibiting both monomeric and dimeric forms of RAF, which is critical in the MAPK signaling pathway. Unlike traditional RAF inhibitors like vemurafenib, which primarily target the BRAF V600E mutant, this compound demonstrates a broader efficacy across different RAF mutations and RAS-driven tumors. This is particularly significant given that resistance to first-generation inhibitors often arises in patients with BRAF mutations due to paradoxical activation of wild-type RAF kinases .
Key Findings from Research Studies
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Antitumor Efficacy :
- In vitro studies demonstrated that this compound effectively inhibited cell proliferation in cancer cell lines harboring BRAF or RAS mutations, while exhibiting minimal activity against wild-type BRAF and RAS cells .
- In murine xenograft models, treatment with this compound led to significant tumor regression in models with BRAF, NRAS, or KRAS mutations. The compound showed excellent tolerability, indicating a favorable safety profile .
- Pharmacokinetics :
- Selectivity and Resistance :
Data Tables
Case Studies
- Case Study 1 : A study involving melanoma cell lines showed that this compound inhibited MAPK signaling effectively, leading to reduced proliferation rates in cells expressing BRAF V600E and KRAS mutations. This highlights the compound's potential utility in treating resistant melanoma cases.
- Case Study 2 : In a preclinical model of colorectal cancer with KRAS mutations, administration of this compound resulted in substantial tumor shrinkage compared to control groups treated with conventional therapies. These findings support the hypothesis that this compound could be a viable option for patients with RAS-driven tumors who have limited treatment options.
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which RAF709 modulates FSH-induced estradiol (E2) synthesis in granulosa cells (GCs)?
this compound inhibits RAF1 kinase activity, blocking downstream ERK phosphorylation and reducing expression of CYP19A1, the rate-limiting enzyme in E2 biosynthesis. This suppression occurs without disrupting FSH-FSHR binding, confirming RAF1's role as a downstream mediator . Methodological Insight: Use Western blotting (WB) to monitor ERK phosphorylation and RT-qPCR for CYP19A1 expression in FSH-stimulated GCs treated with this compound (e.g., 5 nM for 24 hours) .
Q. How does this compound affect in vitro and in vivo E2 levels, and what dose-response relationships have been observed?
In vitro, 5 nM this compound reduces E2 secretion by 42.3% in GC cultures. In vivo, 30 mg/kg this compound decreases serum E2 by 58.75% in mice. Dose-dependent suppression of RAF1 mRNA (72.6%) and protein (71.6%) validates target engagement . Methodological Insight: Employ radioimmunoassay (RIA) for E2 quantification and dose-escalation studies (0.5–5 nM in vitro; 30 mg/kg in vivo) to establish pharmacodynamic relationships .
Q. What experimental models are optimal for studying this compound's impact on ovarian steroidogenesis?
Primary mouse ovarian GCs and in vivo murine models with FSH induction (e.g., 10 IU/mouse) are standard. This compound is administered via intraperitoneal injection (30 mg/kg) or cell culture treatment (0.5–5 nM) . Methodological Insight: Include controls for vehicle (vegetable oil) and FSH-only groups to isolate RAF1-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's paradoxical effects on MAPK signaling across tumor and non-tumor contexts?
Unlike monomer-selective RAF inhibitors (e.g., vemurafenib), this compound equally inhibits RAF dimers and monomers, minimizing paradoxical ERK activation in wild-type cells. This property is critical in RAS/BRAF-mutant tumors but less relevant in ovarian GCs, where FSH-driven signaling dominates . Methodological Insight: Compare ERK phosphorylation in this compound-treated BRAF-mutant vs. wild-type cells using phospho-specific flow cytometry .
Q. What strategies mitigate off-target effects of this compound in complex biological systems?
this compound exhibits high selectivity (>99% target binding at 1 μM) for BRAF/CRAF over kinases like DDR1/2. Validate specificity using kinase profiling panels and genetic knockdown (e.g., RAF1 siRNA) to confirm phenotype reproducibility . Methodological Insight: Combine WB with multiplex kinase activity assays (e.g., KinomeScan) to rule out off-target interactions .
Q. How do experimental variables (e.g., cell cycle status, culture duration) influence this compound's efficacy in E2 suppression?
this compound reduces E2 synthesis by inhibiting CYP19A1 activity, not GC proliferation. Flow cytometry confirms no cell cycle arrest, necessitating short-term assays (<24 hours) to isolate enzymatic effects . Methodological Insight: Synchronize GCs via serum starvation before this compound treatment to control cell cycle variability .
Q. Data Analysis and Interpretation Challenges
Q. How should researchers address discrepancies in this compound's potency across studies (e.g., 42.3% vs. 58.75% E2 reduction)?
Variability arises from model differences (in vitro vs. in vivo), FSH stimulation protocols, and assay sensitivity. Normalize data to baseline E2 levels in untreated controls and report fold-changes with SEM . Methodological Insight: Use GraphPad Prism for ANOVA with Tukey’s post-hoc testing to compare treatment groups .
Q. What statistical approaches are recommended for analyzing dose-dependent RAF1 inhibition and E2 suppression?
Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values. For in vivo data, apply mixed-effects models to account for inter-individual variability .
Properties
IUPAC Name |
N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F3N4O4/c1-18-24(15-22(17-32-18)34-26(36)19-3-2-4-21(13-19)28(29,30)31)20-14-25(35-7-11-38-12-8-35)27(33-16-20)39-23-5-9-37-10-6-23/h2-4,13-17,23H,5-12H2,1H3,(H,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNMINFUAIDIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(N=C3)OC4CCOCC4)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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